N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide
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Overview
Description
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including thiophene, pyridine, and furan. These heterocycles are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds have shown significant activity on kinases like p70s6kβ . The role of such kinases is crucial in cell signaling and regulation of cellular processes.
Mode of Action
It’s suggested that the compound might interact with its targets through nucleophilic attack sites . This interaction could lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been associated with anti-tubercular activity against mycobacterium tuberculosis h37ra . This suggests that the compound might interfere with the biochemical pathways essential for the survival and proliferation of this bacterium.
Result of Action
Similar compounds have shown to induce various nuclear features such as chromatin fragmentation and condensation, nuclei condensation . These effects could potentially lead to cell death, thereby inhibiting the growth of targeted cells or organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of a pyridine derivative, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Thiophene Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which utilizes palladium catalysts and boronic acids.
Furan Carboxamide Formation: The final step involves the formation of the furan-3-carboxamide moiety through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.
Scientific Research Applications
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, known for their electronic properties and biological activities.
Pyridine Derivatives: Compounds with the pyridine ring, widely used in pharmaceuticals and agrochemicals.
Furan Derivatives: Compounds featuring the furan ring, known for their reactivity and presence in natural products.
Uniqueness
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of electronic and steric properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(12-5-7-19-10-12)17-9-11-3-1-6-16-14(11)13-4-2-8-20-13/h1-8,10H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUQZXWOHVHMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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